Methyl 3-fluoro-4-methyl-5-nitrobenzoate
Overview
Description
Methyl 3-fluoro-4-methyl-5-nitrobenzoate is a chemical compound with the molecular weight of 213.17 .
Molecular Structure Analysis
The InChI code for Methyl 3-fluoro-4-methyl-5-nitrobenzoate is1S/C9H8FNO4/c1-5-7 (10)3-6 (9 (12)15-2)4-8 (5)11 (13)14/h3-4H,1-2H3
. Chemical Reactions Analysis
The nitration of similar compounds, such as methyl benzoate, is an example of electrophilic substitution . The carbonyl group withdraws electron density from the ring, deactivating it towards electrophilic substitution .Physical And Chemical Properties Analysis
Methyl 3-fluoro-4-methyl-5-nitrobenzoate is a white to yellow-green solid . It is stored at room temperature .Scientific Research Applications
Synthesis of Intermediate Compounds
Methyl 3-fluoro-4-methyl-5-nitrobenzoate is an important intermediate in the synthesis of various compounds. For example, it has been used in the synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for the antitumor agent nilotinib. This synthesis involved fluorination and substitution reactions with an overall yield of about 50% (Yang Shijing, 2013). Similarly, a convenient synthesis method for 4-amino-2-fluoro-N-methyl-benzamide was developed, starting from 2-Fluoro-4-nitrobenzoic acid, which involved chlorination and amination, achieving a 95% yield (Defeng Xu et al., 2013).
Catalysis and Crystallography
In catalysis, methyl 3-fluoro-4-methyl-5-nitrobenzoate was used in fluorous biphasic catalysis to synthesize methyl p-nitrobenzoate from p-nitrobenzoic acid and methanol, achieving a high yield and purity (Z. Zhi, 2006). The compound also has significance in crystallography, where molecules like methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate exhibit polarized structures and are linked into chains by hydrogen bonds (J. Portilla et al., 2007).
Building Blocks for Solid-Phase Synthesis
Methyl 3-fluoro-4-methyl-5-nitrobenzoate is also a key building block in solid-phase synthesis. A study explored its use in the synthesis of various heterocyclic scaffolds, demonstrating its potential in drug discovery (Soňa Křupková et al., 2013).
Environmental and Green Chemistry
A novel and environmentally friendly process for the synthesis of 5-methyl-2-nitrobenzoic acid involved the nitration of methyl 3-methylbenzoate, highlighting the compound's role in green chemistry (Wen-yi Mei et al., 2018).
Application in Fluorescence Correlation Spectroscopy
Fluorescence correlation spectroscopy (FCS) research utilized derivatives of methyl 3-fluoro-4-methyl-5-nitrobenzoate to investigate ligand-receptor interactions, demonstrating the compound's utility in biophysical research (T. Wohland et al., 1999).
Safety And Hazards
properties
IUPAC Name |
methyl 3-fluoro-4-methyl-5-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c1-5-7(10)3-6(9(12)15-2)4-8(5)11(13)14/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIQHVJXYJGBAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)C(=O)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656054 | |
Record name | Methyl 3-fluoro-4-methyl-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-fluoro-4-methyl-5-nitrobenzoate | |
CAS RN |
1057652-89-7 | |
Record name | Methyl 3-fluoro-4-methyl-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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